molecular formula C11H8N2O4 B6385451 MFCD18316556 CAS No. 1261942-64-6

MFCD18316556

Cat. No.: B6385451
CAS No.: 1261942-64-6
M. Wt: 232.19 g/mol
InChI Key: HCJDIAJZJGCIEC-UHFFFAOYSA-N
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Description

The compound “MFCD18316556” is known as 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid. It is a chemical compound with the molecular formula C11H8N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid typically involves the condensation of 2,4-dihydroxypyrimidine with a suitable benzoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. The purification of the final product is typically done using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydrogen atoms on the benzoic acid moiety can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

  • 4-(2,4-Dioxo-1H-pyrimidin-5-yl)benzoic acid
  • 4-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)benzoic acid

Comparison: Compared to similar compounds, 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities. The presence of hydroxyl groups enhances its solubility and reactivity in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-8(5-12-11(17)13-9)6-1-3-7(4-2-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDIAJZJGCIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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